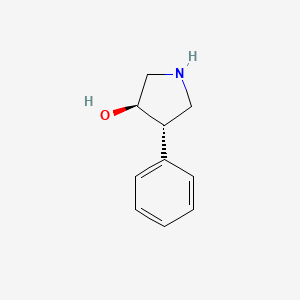
2-Amino-2-(3,3-Difluorcyclobutyl)acetonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile is an organic compound with the molecular formula C6H8F2N2 It features a cyclobutyl ring substituted with two fluorine atoms and an amino group, making it a unique structure in the realm of organic chemistry
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a cyclization reaction, often involving a suitable precursor such as a butadiene derivative.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound.
Nitrile Formation: The nitrile group is introduced via a dehydration reaction, typically using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino or nitrile group is replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, oxides
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclobutyl ring enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The amino and nitrile groups contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-Amino-2-(3,3-difluorocyclobutyl)acetic acid
- **2-Amino-2-(3,3-difluorocyclobutyl)ethanol
- **2-Amino-2-(3,3-difluorocyclobutyl)propionitrile
Uniqueness
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile stands out due to its unique combination of a cyclobutyl ring with fluorine atoms and an amino group This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds
Eigenschaften
IUPAC Name |
2-amino-2-(3,3-difluorocyclobutyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c7-6(8)1-4(2-6)5(10)3-9/h4-5H,1-2,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGPTXQEQKSAID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717318 |
Source


|
| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215166-79-2 |
Source


|
| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

